molecular formula C21H16N2O B11489364 (1-benzyl-1H-benzimidazol-2-yl)(phenyl)methanone

(1-benzyl-1H-benzimidazol-2-yl)(phenyl)methanone

Cat. No.: B11489364
M. Wt: 312.4 g/mol
InChI Key: SZMIKSILGJXJDM-UHFFFAOYSA-N
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Description

(1-benzyl-1H-benzimidazol-2-yl)(phenyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound includes a benzimidazole core, which is a fused heterocyclic ring system consisting of benzene and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-1H-benzimidazol-2-yl)(phenyl)methanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde. One common method includes the use of N,N-dimethylformamide and sulfur as reagents . The reaction proceeds through the formation of C–N bonds, resulting in the desired benzimidazole derivative.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: (1-benzyl-1H-benzimidazol-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives.

Scientific Research Applications

(1-benzyl-1H-benzimidazol-2-yl)(phenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The compound may also interact with DNA and RNA, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Uniqueness: (1-benzyl-1H-benzimidazol-2-yl)(phenyl)methanone stands out due to its unique combination of a benzimidazole core with a benzyl and phenyl group. This structural arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

(1-benzylbenzimidazol-2-yl)-phenylmethanone

InChI

InChI=1S/C21H16N2O/c24-20(17-11-5-2-6-12-17)21-22-18-13-7-8-14-19(18)23(21)15-16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

SZMIKSILGJXJDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4

Origin of Product

United States

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